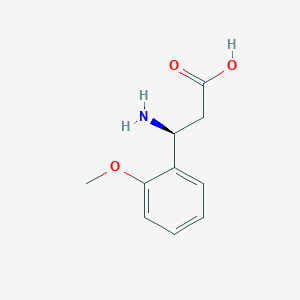

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(2-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZGIQATDPCZHH-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426740 |

Source

|

| Record name | (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720662-28-2 |

Source

|

| Record name | (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among these, β-amino acids have emerged as a class of compounds with significant therapeutic potential.[1][2][3][4] Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly subtle structural modification imparts a profound influence on their conformational preferences and metabolic stability.

The incorporation of β-amino acids into peptide sequences has been shown to induce stable secondary structures and confer resistance to proteolytic degradation, thereby overcoming some of the inherent limitations of peptide-based therapeutics.[1][5] Furthermore, as standalone small molecules, β-amino acids and their derivatives have demonstrated a wide array of biological activities, including antimicrobial, hypoglycemic, and neuroactive properties.[1][2][4]

This guide focuses on a specific and promising chiral β-amino acid: (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid. The presence of the ortho-methoxyphenyl substituent introduces unique steric and electronic features that are of considerable interest for probing interactions with biological targets, particularly within the central nervous system. This document serves as a comprehensive technical resource for researchers and drug development professionals, providing insights into its chemical properties, synthesis, and potential avenues for biological investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 720662-28-2 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | (3S)-3-amino-3-(2-methoxyphenyl)propanoic acid |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C, keep in a dark place under an inert atmosphere |

Synthesis and Chiral Resolution: A Methodological Overview

Representative Enantioselective Synthesis: Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the stereocontrolled synthesis of β-amino carbonyl compounds.[6][7][8] This approach involves the reaction of an enolate or enolate equivalent with an imine in the presence of a chiral catalyst.

Experimental Protocol (Representative)

-

Imine Formation (in situ): To a solution of 2-methoxybenzaldehyde (1.0 eq) in an appropriate solvent (e.g., toluene), add the amine source (e.g., p-anisidine, 1.0 eq) and the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.1 eq). Stir the mixture at room temperature.

-

Mannich Addition: To the solution containing the in situ generated imine, add the enolate precursor (e.g., diethyl malonate, 1.5 eq). The reaction is typically stirred at a controlled temperature (e.g., room temperature or cooled) for a period of 24-72 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is quenched and the crude product is purified by column chromatography to yield the protected β-amino ester.

-

Deprotection and Hydrolysis: The purified intermediate is then subjected to hydrolysis (e.g., using LiOH) and decarboxylation (often with acidic workup) to afford the final this compound. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Causality Behind Experimental Choices: The choice of a chiral organocatalyst is paramount as it dictates the stereochemical outcome of the reaction. Thiourea-based catalysts are often employed due to their ability to activate the imine and organize the transition state through hydrogen bonding. The use of an in situ generated imine simplifies the procedure and avoids the isolation of a potentially unstable intermediate.

Chiral Resolution by HPLC

For racemic mixtures of 3-Amino-3-(2-methoxyphenyl)propanoic acid, chiral HPLC is a reliable method for separating the enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those with teicoplanin (e.g., Chirobiotic T), are particularly effective for the direct separation of underivatized amino acids.[9]

Experimental Protocol (Representative)

-

Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.[9][10]

-

Mobile Phase: A mixture of methanol, water, and a pH modifier (e.g., formic acid or acetic acid). A typical starting condition could be 80:20 (v/v) methanol:water with 0.1% formic acid.[9] The exact ratio should be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25°C). Temperature can affect selectivity.[11]

-

Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm) or Mass Spectrometry (MS).

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

-

Injection Volume: 5-10 µL.

Self-Validating System: The protocol is self-validating through the clear separation of two distinct peaks on the chromatogram, corresponding to the (S) and (R) enantiomers. The identity of each peak can be confirmed by comparison to a known enantiomerically pure standard, if available, or by collecting the fractions and analyzing them using a polarimeter.

Potential Biological Activity and Applications in Neuroscience

The structural similarity of this compound to known neuroactive compounds suggests its potential as a modulator of excitatory amino acid neurotransmission. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory.[12][13][14][15][16] Dysregulation of the glutamatergic system is implicated in a wide range of neurological and psychiatric disorders.

Given its β-amino acid scaffold and aryl substitution, this compound is a candidate for interaction with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptors or metabotropic glutamate receptors (mGluRs). The specific nature of this interaction (e.g., agonist, antagonist, or allosteric modulator) and its selectivity for different receptor subtypes would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays are required. The following are representative protocols for assessing the compound's interaction with metabotropic glutamate receptors.

Radioligand Binding Assay for mGluR Affinity

This assay determines the affinity of the test compound for a specific mGluR subtype by measuring its ability to compete with a known radiolabeled ligand.[17][18][19][20]

Experimental Protocol (Representative)

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR subtype of interest (e.g., mGluR2 or mGluR5). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[18]

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes (10-50 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [³H]-LY354740 for group II mGluRs) and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium (e.g., 60 minutes at 30°C), rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[17]

-

Quantification: Wash the filters with ice-cold buffer, and quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay for Functional Activity

This assay measures the functional activity of the compound at Gq-coupled mGluRs (e.g., mGluR1 and mGluR5) by detecting changes in intracellular calcium levels.[21][22][23][24]

Experimental Protocol (Representative)

-

Cell Culture: Plate cells expressing the target Gq-coupled mGluR in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for approximately 1 hour at 37°C.[22]

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically before and after the addition of the compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

This compound represents a chiral building block with considerable potential for the development of novel therapeutic agents, particularly in the field of neuroscience. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural features warrant investigation as a modulator of glutamate receptor activity. This guide provides a foundational framework for researchers, outlining its chemical properties and offering representative, detailed protocols for its synthesis, chiral resolution, and biological evaluation. The methodologies described herein are robust and adaptable, providing a solid starting point for the exploration of this and related compounds in drug discovery programs.

References

-

Cabri, W., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry. [Link]

-

Rehman, M. F. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Medicinal Chemistry. [Link]

-

Gill, S. S. (2006). A Review of Glutamate Receptors I: Current Understanding of Their Biology. Journal of Toxicologic Pathology. [Link]

-

Gass, P., & Wolfer, D. P. (2022). A Review of Glutamate and Its Receptors: Their Roles in Brain Physiology and Pathology. European Journal of Neuroscience. [Link]

-

Popoli, M., et al. (2011). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. CNS Spectrums. [Link]

-

Request PDF. (2025). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]

-

Wikipedia. (n.d.). Glutamate receptor. [Link]

-

Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

ResearchGate. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

Kobayashi, S., et al. (1994). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Jacobsen, E. N., et al. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Yang, G., et al. (2018). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications. [Link]

-

Sugiyama, H., et al. (1989). Intracellular calcium mobilization triggered by a glutamate receptor in rat cultured hippocampal cells. Brain Research. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

-

Yeboah, F., et al. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments). [Link]

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

-

Wang, L., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. [Link]

-

Chiacchio, C., et al. (2024). Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. International Journal of Molecular Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lcms.cz [lcms.cz]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. A Review of Glutamate Receptors I: Current Understanding of Their Biology [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 16. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Intracellular calcium mobilization triggered by a glutamate receptor in rat cultured hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

biological activity of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid

An In-Depth Technical Guide to the Biological Activity of (S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid

Abstract

This compound is a β-amino acid and a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). While its specific biological activity is not extensively documented in publicly available literature, its chemical structure suggests a high probability of interaction with key neurotransmitter systems in the central nervous system (CNS). This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological activity of this compound. It outlines a systematic, multi-tiered experimental approach to elucidate its mechanism of action, with a primary focus on its potential as a modulator of GABA and glutamate receptors. The protocols and workflows described herein are based on established, robust methodologies in neuropharmacology and are designed to provide a clear and logical path for the characterization of this and similar novel compounds.

Introduction: The Scientific Rationale

This compound belongs to the class of β-amino acids, which are known to exhibit a wide range of pharmacological activities, including hypoglycemic, antiketogenic, and antimicrobial effects.[1][2][3] More specifically, as a GABA analogue, it is structurally related to the principal inhibitory neurotransmitter in the mammalian CNS.[4] GABA analogues are a well-established class of drugs with applications as anticonvulsants, sedatives, and anxiolytics.[4]

Despite its commercial availability for research in neuroscience and pharmaceutical development, there is a conspicuous absence of detailed studies on the specific biological targets and pharmacological profile of this compound.[1][5] This guide, therefore, serves as a proactive roadmap for its systematic investigation. We will proceed based on the hypothesis that its structural similarity to GABA and other 3-aryl-3-aminopropanoic acids confers activity at GABA and/or glutamate receptors.

Hypothesized Biological Targets: GABA and Glutamate Receptors

The primary inhibitory and excitatory neurotransmitter systems in the CNS, mediated by GABA and glutamate respectively, represent the most probable targets for this compound.

The GABAergic System

GABA exerts its effects through two main classes of receptors:

-

GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[6] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and thus producing a fast inhibitory postsynaptic potential.[7] GABAA receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ).[6][8]

-

GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibition.[9] They are heterodimers of GABAB1 and GABAB2 subunits.[9] Upon activation, they inhibit adenylyl cyclase and modulate the activity of inwardly rectifying potassium channels and voltage-gated calcium channels.[9]

The Glutamatergic System

Glutamate is the major excitatory neurotransmitter and acts on both ionotropic and metabotropic receptors.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels permeable to cations. They are sub-classified into NMDA, AMPA, and kainate receptors based on their selective agonists.

-

Metabotropic Glutamate Receptors (mGluRs): These are GPCRs that modulate synaptic transmission and neuronal excitability. There are eight subtypes of mGluRs, classified into three groups (Group I, II, and III).

Given that some commercial suppliers suggest the use of this compound in the study of glutamate receptors, this is a particularly important avenue of investigation.[1]

A Proposed Experimental Workflow for Characterization

A tiered approach is recommended to systematically characterize the .

Caption: Hypothesized GABAB receptor signaling pathway.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique allows for the direct measurement of ion channel activity.

Experimental Protocol: TEVC in Xenopus Oocytes

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the receptor of interest.

-

Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Compound Application: Perfuse the oocyte with a buffer containing a known agonist to establish a baseline current. Then, co-apply the test compound with the agonist (for modulatory or antagonist activity) or apply the test compound alone (for agonist activity).

-

Data Analysis: Measure the change in current amplitude in the presence of the test compound.

Calcium Imaging: For calcium-permeable ionotropic receptors like NMDA receptors, changes in intracellular calcium can be used as a readout of receptor activation. [2][10] Experimental Protocol: Calcium Imaging Assay

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells) on a multi-well plate. [11]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 or Calcium 6. [1][11]3. Assay: Use a fluorescence plate reader or microscope to measure baseline fluorescence. Apply the test compound and/or a known agonist and record the change in fluorescence over time. [5]4. Data Analysis: An increase in fluorescence indicates an influx of calcium and therefore receptor activation.

Tier 3: Subtype Selectivity

Once a primary target and functional activity are identified, it is crucial to determine the compound's selectivity across different receptor subtypes. This can be achieved by repeating the binding and functional assays using cells that express different combinations of receptor subunits. [12][13]

Data Interpretation and Future Directions

The data generated from this workflow will provide a comprehensive profile of the in vitro .

-

Binding Assays: Will determine the affinity (Ki) of the compound for various receptors.

-

Functional Assays: Will characterize the compound as an agonist, antagonist, or allosteric modulator and determine its potency (EC50 or IC50) and efficacy.

-

Subtype Selectivity Assays: Will reveal the compound's preference for specific receptor subtypes.

Positive results from these in vitro studies would warrant progression to more complex models, such as measuring its effects on synaptic transmission in brain slices and subsequent in vivo studies in animal models of relevant CNS disorders.

Conclusion

While the is currently uncharacterized, its chemical structure strongly suggests it is a promising candidate for modulating GABAergic or glutamatergic neurotransmission. The systematic, multi-tiered approach outlined in this guide provides a robust framework for elucidating its pharmacological profile. This will not only contribute to the fundamental understanding of this compound but may also pave the way for its development as a novel therapeutic agent for neurological or psychiatric disorders.

References

-

Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160. Available from: [Link]

-

Springer Nature Experiments. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Available from: [Link]

- Sureda, F. X., & Tudó, À. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery (pp. 191-206). Humana Press.

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. Available from: [Link]

- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Med chem (Los Angeles), 7(8), 302-307.

- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508.

- Porcu, A., et al. (2021). COR758, a negative allosteric modulator of GABAB receptors. Neuropharmacology, 186, 108470.

-

Creative Bioarray. GTPγS Binding Assay. Available from: [Link]

- Harrison, C., & Traynor, J. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.

- Luengo, E., et al. (2019). Intracellular accumulation of amino acids increases synaptic potentials in rat hippocampal slices. Amino acids, 51(10), 1437-1447.

- Varagic, Z., et al. (2013). Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British journal of pharmacology, 169(2), 384–399.

- Ade, C., & Reddy, S. Y. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. ACS chemical neuroscience, 11(13), 1896–1915.

-

Wikipedia. GABA analogue. Available from: [Link]

- Hoerbelt, P., et al. (2015). A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors. British journal of pharmacology, 172(14), 3671–3686.

- Ramerstorfer, J., et al. (2013). Subtype selectivity of α+β- site ligands of GABAA receptors: Identification of the first highly specific positive modulators at α6β2/3γ2 receptors.

- Chebib, M. (2017). Electrophysiology of ionotropic GABA receptors. Journal of Biological Chemistry, 292(38), 15636-15644.

- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current opinion in neurobiology, 38, 115-122.

- Abe, T., et al. (1997). A Novel Binding Assay For Metabotropic Glutamate Receptors Using [3H] ʟ-Quisqualic Acid And Recombinant Receptors.

- Luscher, B., et al. (2011). GABAA Receptor Dynamics and Constructing GABAergic Synapses. Frontiers in cellular neuroscience, 5, 4.

- Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology.

- Ogita, K., & Yoneda, Y. (1990). Reassessment of [3H]Glutamate Binding to Human Brain Membrane Preparations. Japanese journal of pharmacology, 54(4), 391-398.

- Kakegawa, W., et al. (2022). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking.

- Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry, 213-227.

- Fykse, E. M., & Fonnum, F. (1996). Amino acid neurotransmission: dynamics of vesicular uptake. Neurochemical research, 21(9), 1053-1060.

- Buller, A. L., & Monaghan, D. T. (1997). Characterization of glutamate binding sites in receptors assembled from transfected NMDA receptor subunits. Journal of neurochemistry, 68(2), 681-689.

- Rego, M. C., et al. (2023). High-content synaptic phenotyping in human cellular models reveals a role for BET proteins in synapse assembly. eLife, 12, e81878.

- Ogita, K., & Yoneda, Y. (1988). Microbial methodological artifacts in [3H]glutamate receptor binding assays. Japanese journal of pharmacology, 46(2), 183-190.

- Avoli, M., et al. (1994). Pharmacology and electrophysiology of a synchronous GABA-mediated potential in the human neocortex. Neuroscience, 62(3), 655-666.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Analyzing the mechanisms that facilitate the subtype-specific assembly of γ-aminobutyric acid type A receptors [frontiersin.org]

- 5. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 6. GABAA Receptor Dynamics and Constructing GABAergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its unique structural features, including a chiral center and an ortho-methoxyphenyl substituent, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, as well as its applications in drug discovery, with a focus on its role as a modulator of neurotransmitter systems. Detailed experimental protocols and analytical data are presented to facilitate its use in research and development.

Introduction: The Significance of Chiral β-Amino Acids

Chiral building blocks are fundamental to the development of modern pharmaceuticals, as the stereochemistry of a molecule is often critical to its pharmacological activity and safety profile.[1] β-amino acids, in particular, are of growing importance as they are key components of a wide range of biologically active molecules and peptidomimetics. The incorporation of β-amino acids into peptide backbones can impart unique conformational constraints, enhance metabolic stability, and improve pharmacokinetic properties.

This compound belongs to the class of β-aryl-β-amino acids. The presence of the aromatic ring and the specific stereochemistry at the C3 carbon are crucial determinants of its biological activity. The ortho-methoxy group on the phenyl ring can influence the molecule's conformation and its interactions with biological targets, making it a particularly interesting scaffold for drug design.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two main strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Another promising strategy is the catalytic asymmetric aminomethylation of bis-silyl ketene acetals, which has been shown to be effective for a variety of aromatic β-amino acids.[4] This method offers a scalable and efficient route to enantiopure free β-amino acids.

Conceptual Asymmetric Synthesis Workflow:

Conceptual diagram of an asymmetric synthesis approach.

Resolution of Racemic 3-Amino-3-(2-methoxyphenyl)propanoic Acid

A more traditional and often practical approach is the synthesis of the racemic mixture followed by chiral resolution. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.

This method involves reacting the racemic amino acid with an enantiomerically pure chiral acid or base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using a Chiral Acid (General Procedure)

-

Salt Formation: Dissolve the racemic 3-Amino-3-(2-methoxyphenyl)propanoic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a tartaric acid derivative).[5][6][7]

-

Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate are critical for successful separation.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH with a suitable base (e.g., sodium hydroxide) to liberate the free (S)-amino acid.

-

Extraction and Purification: Extract the this compound with an organic solvent and purify by recrystallization.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For the separation of underivatized amino acids, teicoplanin-based CSPs are often effective.[5]

Analytical Chiral HPLC Method Development (General Protocol)

-

Column: Chirobiotic T (Teicoplanin-based CSP)[7]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or acetic acid). The ratio of the organic modifier and the pH of the buffer are critical parameters to optimize for resolution.[7]

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., ~270 nm for the phenyl ring).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Column temperature can be varied to improve resolution.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential for its use in research and development.

| Property | Value | Source |

| CAS Number | 720662-28-2 | [8] |

| Molecular Formula | C₁₀H₁₃NO₃ | [9] |

| Molecular Weight | 195.22 g/mol | [9] |

| Appearance | White to off-white powder | [10] |

| Storage | 2-8°C, protect from light | [11] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the propanoic acid backbone, including the chiral proton at the C3 position.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the aromatic ring, the methoxy group, the carboxylic acid, and the aliphatic carbons of the propanoic acid chain.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ).[9]

Applications in Drug Discovery and Research

This compound is a versatile building block with applications in several areas of drug discovery and biochemical research.

Peptide Synthesis

The Fmoc-protected derivative, Fmoc-(S)-3-amino-3-(2-methoxyphenyl)propanoic acid, is a key reagent in solid-phase peptide synthesis (SPPS).[10] The Fmoc group protects the amino functionality, allowing for the sequential coupling of amino acids to a growing peptide chain on a solid support.[16][17] The unique structure of this β-amino acid can be used to introduce conformational constraints and improve the stability of synthetic peptides.[10]

Experimental Protocol: Incorporation into a Peptide using Fmoc-SPPS (General Procedure)

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and perform the initial Fmoc deprotection using a solution of piperidine in DMF.[18][19]

-

Coupling: Activate the Fmoc-(S)-3-amino-3-(2-methoxyphenyl)propanoic acid using a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.[17][18]

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with a piperidine/DMF solution.

-

Chain Elongation: Repeat the coupling and deprotection steps with the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[17]

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Fmoc-SPPS Workflow:

General workflow for incorporating the amino acid into a peptide via Fmoc-SPPS.

Neuroscience Research

This compound is a valuable tool for studying neurotransmitter systems, particularly those involving glutamate receptors.[8] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in a wide range of neurological and psychiatric disorders. This compound and its derivatives can be used to probe the structure-activity relationships of glutamate receptor modulators.

Potential Mechanism of Action:

While specific pharmacological data for this exact compound is limited in the public literature, it is hypothesized to act as a modulator of glutamate receptors, such as the NMDA or metabotropic glutamate receptors (mGluRs). The ortho-methoxyphenyl group can influence binding affinity and selectivity for different receptor subtypes.

Glutamate Receptor Modulation Pathway:

Hypothesized mechanism of action at a glutamate receptor.

Experimental Protocol: In Vitro Glutamate Receptor Binding Assay (General Procedure)

-

Membrane Preparation: Prepare synaptic membranes from a relevant brain region (e.g., cortex or hippocampus) of a model organism.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the glutamate receptor subtype of interest (e.g., [³H]CGP 39653 for the NMDA receptor).[20]

-

Competition Assay: Perform the binding assay in the presence of increasing concentrations of this compound to determine its ability to displace the radioligand.

-

Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and the Ki value (the inhibition constant) to determine the binding affinity of the compound for the receptor.

Conclusion and Future Perspectives

This compound is a chiral building block with significant potential in drug discovery and chemical biology. Its unique structure offers opportunities for the synthesis of novel peptides and small molecules with tailored pharmacological properties. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a therapeutic agent for neurological and psychiatric disorders. The detailed protocols and information provided in this guide are intended to facilitate the use of this valuable compound in advancing these research endeavors.

References

-

Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Open Scholarship. [Link]

-

The asymmetric synthesis of β-haloaryl-β-amino acid derivatives. University of St Andrews. [Link]

-

Asymmetric Synthesis of β2 -Aryl Amino Acids through Pd-Catalyzed Enantiospecific and Regioselective Ring-Opening Suzuki-Miyaura Arylation of Aziridine-2-carboxylates. PubMed. [Link]

-

Chiral Building Blocks: Enhancing Drug Discovery with Nitrophenyl Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central. [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Humana Press. [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

-

2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184. PubChem. [Link]

-

High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. [Link]

-

Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. PubMed. [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Doc Brown's Chemistry. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793. PubChem. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

-

720662-28-2 | (S)- 3-Amino-3-(2-methoxyphenyl)-propionic acid. Chiralblock. [Link]

-

3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

-

A Review of Molecular Imaging of Glutamate Receptors. MDPI. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Characterization of glutamate binding sites in receptors assembled from transfected NMDA receptor subunits. PubMed. [Link]

- US4379941A - Resolution of racemic amino acids.

-

N-methyl-D-aspartate-sensitive [3H]glutamate binding sites in brain synaptic membranes treated with Triton X-100. PubMed. [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]

-

Discovery of allosteric potentiators for the metabotropic glutamate 2 receptor: synthesis and subtype selectivity of N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2- trifluoroethylsulfonyl)pyrid-3-ylmethylamine. PubMed. [Link]

-

3-[(Methoxycarbonyl)amino]propanoic acid | C5H9NO4 | CID 14604751. PubChem. [Link]

-

Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. PubMed Central. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 3. Asymmetric Synthesis of β2 -Aryl Amino Acids through Pd-Catalyzed Enantiospecific and Regioselective Ring-Opening Suzuki-Miyaura Arylation of Aziridine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [medjrf.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jk-sci.com [jk-sci.com]

- 9. scbt.com [scbt.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 720662-28-2|this compound|BLD Pharm [bldpharm.com]

- 12. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 16. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. Characterization of glutamate binding sites in receptors assembled from transfected NMDA receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of beta-amino acids

An In-depth Technical Guide to the Discovery and History of Beta-Amino Acids

Abstract

Beta-amino acids (β-AAs), structural isomers of the canonical alpha-amino acids, have journeyed from relative obscurity to the forefront of medicinal chemistry, materials science, and molecular biology. Characterized by the placement of the amino group on the β-carbon, this simple isomeric shift imparts profound changes in chemical and biological properties, most notably a pronounced resistance to proteolytic degradation and the ability to form unique, stable secondary structures. This guide provides a comprehensive exploration of the history of β-amino acids, tracing their discovery in natural products, the evolution of synthetic methodologies from classical homologations to sophisticated asymmetric catalyses, and the blossoming understanding of their biological significance. We will delve into the pivotal moments and scientific rationale that have shaped the field, offering researchers and drug development professionals a thorough grounding in the origins and development of this fascinating class of molecules.

Part 1: The Genesis - Initial Discoveries and Natural Occurrence

The story of β-amino acids begins not in the laboratory, but in nature. While not incorporated into proteins via the ribosomal machinery, they are far from rare, existing as free molecules or as constituents of complex, biologically active natural products.[1][2]

The First Encounter: β-Alanine

The simplest and most common natural β-amino acid is β-alanine (3-aminopropanoic acid). Its discovery in the early 20th century was intrinsically linked to the study of muscle physiology.[3] It was identified as a key component of the dipeptide carnosine (β-alanyl-L-histidine), which is found in high concentrations in muscle and brain tissues.[3][4] This discovery was a seminal moment, establishing that nature utilized building blocks beyond the 20 proteinogenic α-amino acids.

The biological significance of β-alanine stems from its role as the rate-limiting precursor in carnosine biosynthesis.[4][5] Supplementation with β-alanine has been shown to increase muscle carnosine concentrations, which in turn helps to buffer acid accumulation during intense exercise, thereby reducing fatigue.[5][6] This direct link between a simple β-amino acid and a tangible physiological effect foreshadowed the vast biological roles that would later be uncovered for more complex members of this family.

A Growing Family: β-Amino Acids in Complex Natural Products

Beyond free β-alanine, the mid-to-late 20th century saw the identification of β-amino acid moieties within a diverse array of potent natural products. Their presence is not accidental; it confers unique structural features and biological activities.[1]

Key examples include:

-

Paclitaxel (Taxol®): This highly successful anticancer drug, isolated from the Pacific yew tree (Taxus brevifolia), features a critical N-benzoyl-(2R,3S)-3-phenylisoserine side chain, which is a β-amino acid derivative.[2] Its presence is essential for the drug's microtubule-stabilizing activity.

-

Bleomycin: A glycopeptide antibiotic used in cancer chemotherapy, it contains a β-aminoalanine moiety.[2]

-

Cispentacin: This antifungal agent, isolated from Bacillus cereus and Streptomyces setonii, is a cyclic β-amino acid and demonstrated the potential of these compounds as antimicrobial agents.[7]

-

Microcystins: These cyclic heptapeptides, produced by cyanobacteria, are potent hepatotoxins and contain the unusual β-amino acid (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda).[2]

The discovery of β-amino acids in such varied and powerful molecules spurred significant interest in their synthesis, as natural sources were often scarce and chemists sought to create analogues with improved properties.

Part 2: The Synthetic Frontier - From Classical Chemistry to Asymmetric Mastery

The ability to synthesize β-amino acids in the laboratory was crucial for verifying their structures, studying their properties, and producing them in quantities sufficient for further research. Synthetic strategies have evolved dramatically, reflecting broader trends in organic chemistry.

Early Methodologies: The Arndt-Eistert Homologation

One of the earliest and most conceptually elegant methods for preparing a β-amino acid is the homologation of its corresponding α-amino acid. The Arndt-Eistert synthesis , a classic name reaction, provided a direct route to extend the carbon chain of an N-protected α-amino acid by a single methylene unit.[8][9]

The causality behind this choice of reaction is clear: it leverages the readily available and stereochemically defined pool of α-amino acids as starting materials. The reaction proceeds via a Wolff rearrangement of a diazoketone intermediate, which is generated from the acid chloride of the starting α-amino acid.

This protocol describes the conversion of an N-protected α-amino acid to its β-homolog.

Step 1: Formation of the Acid Chloride

-

Suspend N-Phthaloyl-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases and the solution is clear.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Formation of the Diazoketone

-

Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 10 mL/mmol) and cool to 0 °C.

-

CAUTION: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a well-ventilated fume hood with a blast shield. Add a freshly prepared ethereal solution of diazomethane (~0.5 M, 2.5 eq) dropwise until a persistent yellow color is observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Carefully quench excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement and Nucleophilic Trapping

-

Dissolve the crude diazoketone in a suitable solvent (e.g., a 1:1 mixture of dioxane and water, 10 mL/mmol).

-

Add silver benzoate (AgOBz, 0.1 eq) as a catalyst.

-

Heat the mixture to 50-70 °C and stir until nitrogen evolution ceases (typically 2-4 hours). The solution will likely turn black due to the formation of colloidal silver.

-

Cool the reaction mixture and filter through a pad of Celite to remove the silver catalyst.

-

Acidify the filtrate with 1 M HCl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting β-amino acid derivative by column chromatography or recrystallization.

Caption: Workflow of the Arndt-Eistert synthesis for β-amino acid preparation.

The Rise of Asymmetric Synthesis

While classical methods were effective, they often produced racemic mixtures. The critical importance of stereochemistry for biological activity drove the development of asymmetric synthetic routes. The late 20th and early 21st centuries witnessed an explosion of methods to control the stereochemical outcome of β-amino acid synthesis.[10]

Several key strategies emerged:

-

Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters is a powerful C-N bond-forming reaction. Chiral auxiliaries or, more recently, catalytic asymmetric approaches are used to control the stereochemistry.[11]

-

Mannich-type Reactions: The reaction of an enolate (or its equivalent) with an imine is a cornerstone of β-amino acid synthesis.[12][13] The development of catalytic, enantioselective versions of this reaction has been a major focus.[10]

-

Asymmetric Hydrogenation: The reduction of β-amino acrylates or other unsaturated precursors using chiral transition metal catalysts (often based on Rhodium or Ruthenium) provides highly enantiomerically enriched products.[11][14]

The choice of method is dictated by the desired substitution pattern on the β-amino acid backbone. As shown below, β-amino acids can be substituted at the α-carbon (β²) or the β-carbon (β³).[8]

Caption: Structural comparison of α-, β³-, and β²-amino acids.

| Discovery/Milestone | Approx. Year | Significance | Reference(s) |

| Discovery of β-Alanine | Early 1900s | First identification of a naturally occurring β-amino acid as a component of carnosine. | [3] |

| Arndt-Eistert Synthesis Applied | Mid 1900s | Provided a classical chemical method to synthesize β-AAs from readily available α-AAs. | [8][9] |

| β-AA Moiety in Taxol Identified | 1971 | Linked β-AAs to a major, clinically important natural product, spurring synthetic interest. | [2] |

| First Chemical Synthesis of a β-Peptide | 1996 | Pioneering work by the groups of Seebach and Gellman opened the field of "foldamers". | [8][15] |

| Rise of Catalytic Asymmetric Methods | 2000s | Enabled efficient, stereocontrolled synthesis of β-AAs for drug development. | [10] |

Part 3: The Foldamer Revolution - β-Peptides and Biomimicry

Perhaps the most significant development in the modern history of β-amino acids was the discovery that oligomers composed entirely of β-amino acids—termed β-peptides —could fold into stable, well-defined secondary structures such as helices, turns, and sheets, much like their α-peptide counterparts.[15][16] This groundbreaking discovery, with early reports published in 1996 by the research groups of Dieter Seebach and Samuel Gellman, launched the field of "foldamers" (folded polymers).[8]

The key insight was that the extra carbon atom in the backbone of β-peptides allows for different, yet predictable, folding patterns. For example, β³-peptides readily form a 14-helix, which is structurally analogous to the α-helix of proteins. This structural mimicry, combined with a remarkable resistance to degradation by proteases and peptidases, makes β-peptides exceptionally attractive candidates for drug development.[8][16] They can be designed to mimic the structure and function of natural peptides while overcoming their inherent metabolic instability.[17] This has led to the development of β-peptide-based antibiotics, enzyme inhibitors, and receptor antagonists.[8]

Part 4: Conclusion and Future Outlook

The history of β-amino acids is a compelling narrative of scientific discovery, moving from the identification of a curious natural molecule to the rational design of new classes of drugs and materials. The journey has been driven by advances in natural product chemistry, the relentless innovation of synthetic organic chemistry, and a deepening understanding of molecular structure and biological function.

Today, β-amino acids are indispensable tools for medicinal chemists.[18][19][20] They are used to create peptidomimetics with enhanced stability and potency, introduce conformational constraints into bioactive molecules, and build novel folded architectures.[17][21] The ongoing development of more efficient and selective synthetic methods continues to expand the accessible chemical space.[9][12] As our ability to design and synthesize complex molecules with atomic precision grows, the legacy of the humble β-amino acid will undoubtedly continue to expand, leading to new therapeutics and a deeper understanding of the principles of molecular recognition and self-assembly.

References

-

Cheng, J., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1031-1053. [Link]

-

Ashfaq M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]

-

Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Index Copernicus. [Link]

-

Rehman, F. U. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

Sándor, E., et al. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-43. [Link]

-

Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1680-1694. [Link]

-

Wikipedia. (n.d.). Beta-peptide. Wikipedia. [Link]

-

Rehman, M. F. U. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

-

Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and their Derivatives. University of Illinois Urbana-Champaign. [Link]

-

Rehman, F. U. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Rehman, M. F. U., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

-

Sewald, N. (2019). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 85(13). [Link]

-

Ikeda, H., & Tanaka, H. (2014). Biosynthesis of natural products containing β-amino acids. RSC Publishing. [Link]

-

Medical News Today. (2023). Beta-alanine: Function, benefits, and sources. [Link]

-

University of Vienna. (2022). A new method for the synthesis of β-amino acids. [Link]

-

Wikipedia. (n.d.). β-Alanine. Wikipedia. [Link]

-

Government of Canada. (n.d.). BETA ALANINE. [Link]

-

ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

Sources

- 1. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]

- 3. codeage.com [codeage.com]

- 4. β-Alanine - Wikipedia [en.wikipedia.org]

- 5. canada.ca [canada.ca]

- 6. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]

- 7. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 8. Beta-peptide - Wikipedia [en.wikipedia.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. A new method for the synthesis of β-amino acids [chemie.univie.ac.at]

- 13. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. researchgate.net [researchgate.net]

The Strategic Role of (S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid in Designing Neuroactive Compounds: A Technical Guide

Abstract

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, a chiral β-amino acid, has emerged as a valuable scaffold in modern medicinal chemistry, particularly within the realm of neuroscience. While not possessing significant intrinsic neuroactivity, its unique structural features—a constrained β-amino acid backbone, a specific stereochemical configuration, and a methoxy-substituted phenyl ring—make it a strategic building block for the synthesis of novel neuropharmacological agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the application of this compound in the design and development of compounds targeting the central nervous system (CNS). We will explore its role in shaping the conformation and biological activity of peptides and small molecules, supported by detailed experimental protocols and structural insights. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their neuroscience research programs.

Introduction: The Significance of β-Amino Acids in Neuroscience Drug Discovery

The quest for novel therapeutics for neurological disorders is fraught with challenges, including the need for high target specificity, blood-brain barrier permeability, and metabolic stability. β-Amino acids, structural isomers of the canonical α-amino acids, offer a unique platform to address these challenges. Their extended backbone provides a different spatial arrangement of side chains and functional groups, leading to unique conformational preferences and resistance to proteolytic degradation compared to their α-amino acid counterparts.

The incorporation of a phenyl ring at the β-position, as seen in 3-amino-3-arylpropanoic acids, introduces further structural constraints and opportunities for interactions with biological targets. The specific stereochemistry at the chiral center is often crucial for selective and potent activity. This compound is a prime example of such a specialized building block, with the ortho-methoxy group on the phenyl ring potentially influencing binding interactions and metabolic stability. This guide will delve into the practical aspects of utilizing this compound in neuroscience research.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| CAS Number | 720662-28-2 | [1] |

| Appearance | White to off-white solid | Commercially available |

| Chirality | (S)-enantiomer | N/A |

The key structural features that define the utility of this molecule are:

-

β-Amino Acid Backbone: The separation of the amino and carboxylic acid groups by an additional carbon atom compared to α-amino acids imparts unique conformational properties and resistance to peptidases.

-

Chiral Center at C3: The (S)-configuration is critical for stereospecific interactions with chiral biological targets like receptors and enzymes.

-

2-Methoxyphenyl Group: The aromatic ring provides a scaffold for various non-covalent interactions, such as π-π stacking and hydrophobic interactions, within a binding pocket. The ortho-methoxy group can act as a hydrogen bond acceptor and influence the orientation of the phenyl ring, potentially enhancing binding affinity and selectivity.

Synthesis of this compound: An Overview of Methodologies

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. Several strategies can be employed to produce this compound with high optical purity.

General Synthetic Strategies

The synthesis of chiral 3-amino-3-arylpropanoic acids often involves one of the following key approaches:

-

Asymmetric Hydrogenation of Enamines: This method involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst to establish the desired stereocenter.

-

Rhodium-Catalyzed Asymmetric Addition: The addition of an arylboronic acid to a derivative of acrylic acid in the presence of a chiral rhodium catalyst is a powerful method for constructing the chiral center.

-

Enzymatic Resolution: Racemic mixtures of 3-amino-3-(2-methoxyphenyl)propanoic acid or its esters can be resolved using lipases or other enzymes that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (S)-isomer.[2]

-

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary to direct the stereoselective addition of a nucleophile to an imine derived from 2-methoxybenzaldehyde is another effective strategy.

Exemplary Experimental Protocol: Enzymatic Resolution

This protocol provides a general framework for the enzymatic resolution of a racemic ester of 3-amino-3-(2-methoxyphenyl)propanoic acid, a common and scalable method.

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(2-methoxyphenyl)propanoate

-

A solution of 2-methoxybenzaldehyde and ethyl cyanoacetate in a suitable solvent is treated with a base (e.g., piperidine) to afford the corresponding ethyl 2-cyano-3-(2-methoxyphenyl)acrylate.

-

The acrylate is then reduced and the nitrile group is hydrolyzed to the amine and carboxylic acid, respectively, followed by esterification to yield the racemic ethyl ester.

Step 2: Enantioselective N-Acylation

-

The racemic ethyl 3-amino-3-(2-methoxyphenyl)propanoate is dissolved in a suitable organic solvent (e.g., diisopropyl ether).

-

An acyl donor (e.g., butyl butanoate) and a lipase, such as Candida antarctica lipase A (CAL-A), are added to the solution.[2]

-

The reaction is stirred at a controlled temperature (e.g., 45°C) and monitored by chiral HPLC. The enzyme will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Step 3: Separation and Hydrolysis

-

Upon completion of the enzymatic reaction, the enzyme is filtered off.

-

The unreacted (S)-ester and the acylated (R)-amide are separated by column chromatography.

-

The purified (S)-ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Role in Neuroscience: A Strategic Scaffold for Neuroactive Peptides and Small Molecules

The primary role of this compound in neuroscience is as a conformational directing and pharmacophore-presenting scaffold in the design of neuroactive compounds. Its incorporation into peptides or small molecules can significantly influence their pharmacological properties.

Application in Peptide-Based Neuropharmacology

The introduction of β-amino acids into peptides, a process known as "β-peptidomimetics," is a widely used strategy to enhance their therapeutic potential.[3] this compound, often in its Fmoc-protected form for solid-phase peptide synthesis, offers several advantages:

-

Enhanced Proteolytic Stability: The β-amino acid linkage is not recognized by many proteases, leading to a longer biological half-life of the resulting peptide.

-

Conformational Constraint: The β-amino acid backbone restricts the conformational flexibility of the peptide, which can lead to higher receptor affinity and selectivity by locking the peptide into its bioactive conformation.

-

Introduction of Aromatic Interactions: The 2-methoxyphenyl group can serve as a key binding element, participating in hydrophobic and aromatic interactions within the receptor binding pocket.

A Building Block for Novel CNS-Active Small Molecules

The 3-amino-3-arylpropanoic acid scaffold is a privileged structure in medicinal chemistry for targeting CNS receptors and transporters. The (S)-enantiomer with the 2-methoxyphenyl substitution can be a key component in the synthesis of compounds for various neurological targets. While specific marketed drugs containing this exact fragment are not prominently documented, its structural motifs are found in compounds explored for conditions like depression and anxiety. The stereochemistry and the substitution on the phenyl ring are critical for achieving selectivity and potency, for instance, in targeting monoamine reuptake inhibition.[4]

Experimental Workflows for Characterizing Neuroactive Compounds

Once a novel compound incorporating the this compound scaffold has been synthesized, a series of in vitro and in vivo assays are necessary to characterize its neuropharmacological profile.

In Vitro Characterization

1. Receptor Binding Assays:

-

Objective: To determine the affinity of the compound for specific CNS receptors (e.g., GPCRs, ion channels).

-

Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated.

2. Functional Assays:

-

Objective: To determine the functional activity of the compound (agonist, antagonist, allosteric modulator) at the target receptor.

-

Methodology:

-

Calcium Mobilization Assays: For GPCRs that couple to Gq, changes in intracellular calcium levels are measured using fluorescent dyes (e.g., Fluo-4) in a plate-based format.

-

cAMP Assays: For GPCRs that couple to Gs or Gi, changes in intracellular cyclic AMP levels are measured using techniques like HTRF or ELISA.

-

Electrophysiology: For ion channels, techniques like patch-clamp electrophysiology on cultured neurons or cells expressing the recombinant receptor are used to measure changes in ion flow in response to the compound.

-

In Vivo Evaluation

Following in vitro characterization, promising compounds are advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant models of neurological disorders.

1. Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including its ability to cross the blood-brain barrier.

-

Methodology: The compound is administered to rodents (e.g., rats, mice) via various routes (e.g., intravenous, oral). Blood and brain tissue samples are collected at different time points and analyzed by LC-MS/MS to determine the compound's concentration.

2. Behavioral Models:

-

Objective: To assess the efficacy of the compound in animal models of neurological or psychiatric disorders.

-

Methodology: A wide range of behavioral tests can be employed depending on the therapeutic indication, such as:

-

Forced Swim Test and Tail Suspension Test: For antidepressant activity.

-

Elevated Plus Maze and Open Field Test: For anxiolytic activity.

-

Morris Water Maze and Novel Object Recognition: For cognitive enhancement.

-

Conclusion and Future Perspectives

This compound represents a sophisticated and strategically valuable building block in the arsenal of the medicinal chemist focused on neuroscience. Its utility lies not in its own biological activity, but in its ability to impart desirable properties—stability, conformational rigidity, and specific pharmacophoric features—to the molecules it helps create. As our understanding of the structural biology of CNS targets continues to grow, the rational design of novel therapeutics incorporating such specialized scaffolds will become increasingly important. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related chiral β-amino acids, as well as their incorporation into a wider range of neuroactive compounds, from peptide mimetics to complex small molecules, to address the unmet medical needs in the treatment of neurological and psychiatric disorders.

References

- Galvez, J. A., et al. (2005). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2).

- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.

- Mickevicius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

-

PubChem. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=715793. Available from: [Link]

- Goyal, R., et al. (2023). Binding motif for RIC-3 chaperon protein in serotonin type 3A receptors. eLife, 12, e85493.

- Hoffmann, C., et al. (2002). Novel mutants of the human beta1-adrenergic receptor reveal amino acids relevant for receptor activation. Journal of Biological Chemistry, 277(26), 23594-23602.

- Dessi, F., et al. (2021). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). International Journal of Molecular Sciences, 22(16), 8893.

- Todorov, P., et al. (2022). Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. Pharmaceuticals, 15(11), 1395.

-

MySkinRecipes. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. Available from: [Link]

- Zhang, L., et al. (2023). Programming co-assembled peptide nanofiber morphology via anionic amino acid type: Insights from molecular dynamics simulations.